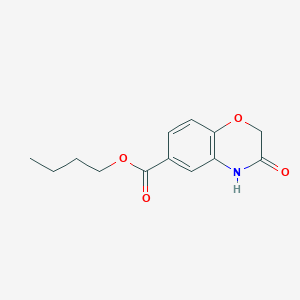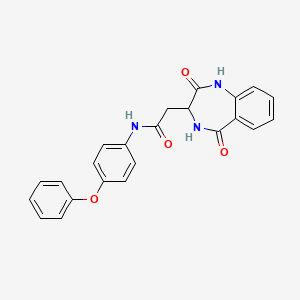![molecular formula C17H14N6O4 B14934782 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14934782.png)
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepines and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include benzodiazepine derivatives and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and controlled temperature and pressure to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
Uniqueness
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific combination of benzodiazepine and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N6O4 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14N6O4/c24-13(20-17-21-14(22-23-17)12-6-3-7-27-12)8-11-16(26)18-10-5-2-1-4-9(10)15(25)19-11/h1-7,11H,8H2,(H,18,26)(H,19,25)(H2,20,21,22,23,24) |
InChI Key |
OQSXGAPHLNHTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14934729.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-phenylalaninate](/img/structure/B14934750.png)
![1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14934753.png)
![4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide](/img/structure/B14934755.png)
![methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B14934757.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14934765.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
![methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934775.png)
![Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934778.png)
